molecular formula C24H30ClN3O3 B5030252 1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B5030252
M. Wt: 444.0 g/mol
InChI Key: YOEJGZHZHHOVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive substance that has been used recreationally due to its mild hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. This means that it can bind to these receptors and activate them, but not to the same extent as a full agonist. TFMPP also acts as an antagonist at the 5-HT2B and 5-HT2C receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a number of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase the release of dopamine and acetylcholine in the brain. TFMPP has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its ability to selectively activate serotonin receptors. This can be useful for studying the role of serotonin in the brain and its effects on behavior. However, one limitation of using TFMPP is its psychoactive effects, which may complicate the interpretation of results.

Future Directions

There are a number of future directions for research on TFMPP. One area of interest is the role of TFMPP in the regulation of mood and emotion. TFMPP has been shown to have anxiolytic effects in animal studies, which may have implications for the treatment of anxiety disorders in humans. Another area of interest is the potential use of TFMPP in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. TFMPP has been shown to increase the release of dopamine and acetylcholine in the brain, which may have therapeutic effects in these conditions.

Synthesis Methods

TFMPP can be synthesized using a variety of methods, including the reaction of 1-(2-chlorophenoxy)acetyl chloride with piperidine in the presence of a base, followed by reaction with 4-(2-methoxyphenyl)piperazine. Another method involves the reaction of 1-(2-chlorophenoxy)acetyl chloride with piperidine, followed by reaction with 1-(4-methoxyphenyl)piperazine.

Scientific Research Applications

TFMPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. TFMPP has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes TFMPP a useful tool for studying the role of serotonin in the brain and its effects on behavior.

properties

IUPAC Name

2-(2-chlorophenoxy)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O3/c1-30-23-11-5-3-9-21(23)27-15-13-26(14-16-27)19-7-6-12-28(17-19)24(29)18-31-22-10-4-2-8-20(22)25/h2-5,8-11,19H,6-7,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEJGZHZHHOVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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